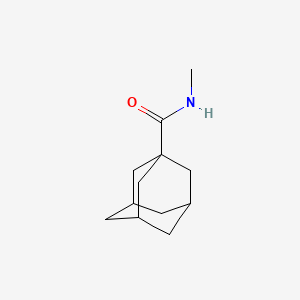

N-methyladamantane-1-carboxamide

CAS No.:

Cat. No.: VC13325652

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO |

|---|---|

| Molecular Weight | 193.28 g/mol |

| IUPAC Name | N-methyladamantane-1-carboxamide |

| Standard InChI | InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) |

| Standard InChI Key | UMLLRLQOVCOLAJ-UHFFFAOYSA-N |

| SMILES | CNC(=O)C12CC3CC(C1)CC(C3)C2 |

| Canonical SMILES | CNC(=O)C12CC3CC(C1)CC(C3)C2 |

Introduction

Chemical Identity and Structural Properties

N-Methyladamantane-1-carboxamide (CAS: 2320826-03-5) has the molecular formula C₁₂H₁₉NO and a molecular weight of 193.28 g/mol . The adamantane core confers high lipophilicity (calculated LogP ≈ 4.7) , while the carboxamide group introduces hydrogen-bonding capabilities. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | ~1.2 g/cm³ (estimated) | |

| Solubility | Low aqueous solubility | |

| Stability | Stable under standard conditions |

The rigid adamantane scaffold enhances metabolic stability and membrane permeability, making it advantageous for drug design .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalization of adamantane derivatives:

-

Bromination of 1-Methyladamantane:

-

Ritter-Type Amidation:

-

Hydrolysis and Purification:

Scale-Up Challenges

Industrial production requires addressing:

-

Toxicity: Bromine and sulfuric acid necessitate stringent safety protocols .

-

Chiral Resolution: Enantiomers are separated via chiral chromatography (e.g., Chiralcel OJ-H column) .

Pharmacological Applications

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

N-Methyladamantane-1-carboxamide derivatives exhibit potent inhibition of 11β-HSD1, a therapeutic target for metabolic syndrome :

-

Selectivity: >100-fold selectivity over 11β-HSD2 and 17β-HSD1 .

-

Mechanism: Binds to the NADP(H)-binding site, disrupting glucocorticoid activation .

Antiviral Activity

-

Ebola Virus: A derivative, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, showed promising in vitro activity (EC₅₀ < 1 μM) .

-

Orthopoxviruses: Adamantane-monoterpene hybrids demonstrate inhibitory effects (IC₅₀: 10–50 μM) .

Antimicrobial and Anti-Inflammatory Effects

-

Mycobacterium tuberculosis: MmpL3 inhibitors with adamantane-carboxamide scaffolds exhibit MIC values of 6.55–9.97 μM against drug-resistant strains .

-

Anti-Inflammatory: Thiol derivatives reduce COX-2 expression by 40–60% in murine models .

Structure-Activity Relationships (SAR)

Key findings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume